4-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}-5-phenyl-1H-imidazol-2-yl)benzonitrile
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Overview
Description
4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluorobenzoyl chloride. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to produce 4-fluorobenzoyl chloride . This intermediate is then reacted with other aromatic compounds under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoyl chloride: A key intermediate in the synthesis of the target compound.
4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide: Another fluorinated compound with similar structural features.
Uniqueness
4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C29H18FN3O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[5-[4-(4-fluorobenzoyl)phenyl]-4-phenyl-1H-imidazol-2-yl]benzonitrile |
InChI |
InChI=1S/C29H18FN3O/c30-25-16-14-23(15-17-25)28(34)22-12-10-21(11-13-22)27-26(20-4-2-1-3-5-20)32-29(33-27)24-8-6-19(18-31)7-9-24/h1-17H,(H,32,33) |
InChI Key |
ULSOAIKMJVGHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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